6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide
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Overview
Description
6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C14H20N2O2. It is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a picolinamide core. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-tert-butyl-4-hydroxy-N-methylpicolinamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl-4-cyclopropoxy-N,N-dimethylpicolinamide: Similar structure but with an additional methyl group on the nitrogen atom.
6-Tert-butyl-4-methoxy-N-methylpicolinamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
Uniqueness
6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
6-tert-butyl-4-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)12-8-10(18-9-5-6-9)7-11(16-12)13(17)15-4/h7-9H,5-6H2,1-4H3,(H,15,17) |
InChI Key |
ZEQOWRYURHLTTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(=O)NC)OC2CC2 |
Origin of Product |
United States |
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